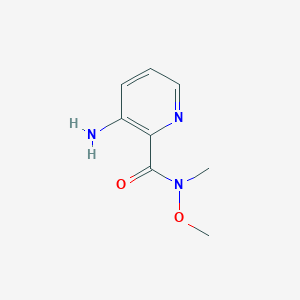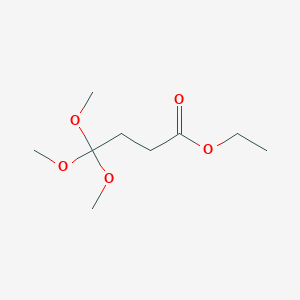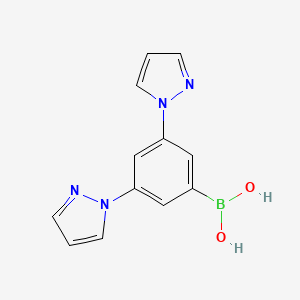
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two pyrazolyl groups at the 3 and 5 positions Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Attachment to the Phenyl Ring: The pyrazole rings are then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to modify the pyrazole rings or the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazole or phenyl derivatives.
Applications De Recherche Scientifique
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, sensors, and catalysts.
Mécanisme D'action
The mechanism of action of (3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The compound can also interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole rings, making it less versatile in certain applications.
(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with methyl groups instead of hydrogen atoms on the pyrazole rings.
(4-Pyrazolyl)phenylboronic Acid: Pyrazole ring attached at the 4-position instead of the 3 and 5 positions.
Uniqueness
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid stands out due to the presence of two pyrazole rings, which enhance its reactivity and potential applications. The unique substitution pattern allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H11BN4O2 |
|---|---|
Poids moléculaire |
254.05 g/mol |
Nom IUPAC |
[3,5-di(pyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H11BN4O2/c18-13(19)10-7-11(16-5-1-3-14-16)9-12(8-10)17-6-2-4-15-17/h1-9,18-19H |
Clé InChI |
DPXGUSCEILPTGA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)N2C=CC=N2)N3C=CC=N3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




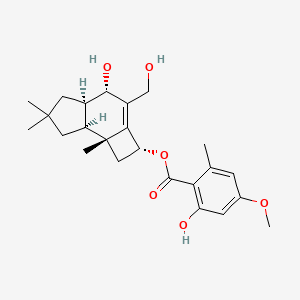

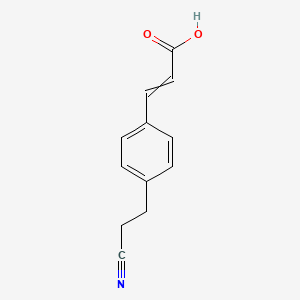
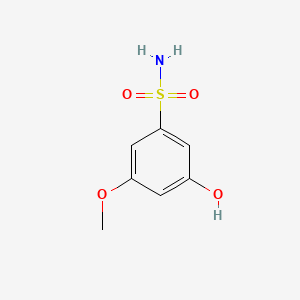
![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)


![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14067025.png)
